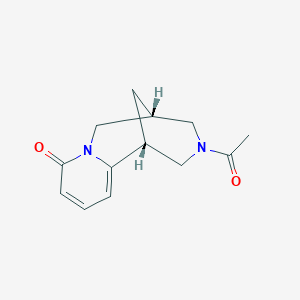
Acetylcytisine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcytisine is a chemical compound that has garnered interest due to its potential applications in various fields. It is a derivative of cytisine, an alkaloid found in several plant species. This compound is known for its biological activity and has been studied for its potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
Acetylcytisine can be synthesized through the acetylation of cytisine. The process typically involves the reaction of cytisine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
化学反应分析
Types of Reactions
Acetylcytisine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form deacetylated cytisine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Deacetylated cytisine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential use in smoking cessation therapies.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
Acetylcytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences neurotransmitter release and has been studied for its potential therapeutic effects in conditions such as nicotine addiction.
相似化合物的比较
Similar Compounds
Cytisine: The parent compound of acetylcytisine, known for its use in smoking cessation.
Nicotine: Another alkaloid that interacts with nicotinic acetylcholine receptors.
Varenicline: A synthetic compound used in smoking cessation therapies.
Uniqueness of this compound
This compound is unique due to its specific acetyl group, which influences its pharmacokinetic properties and receptor binding affinity. This modification can result in different biological activities compared to its parent compound, cytisine, and other similar compounds.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
(1R,9R)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
WCRIKJOQMRFVPX-GHMZBOCLSA-N |
手性 SMILES |
CC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 |
规范 SMILES |
CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)

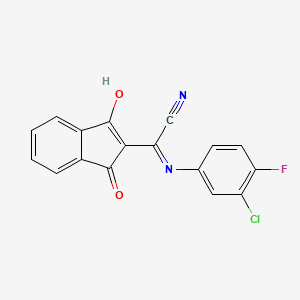

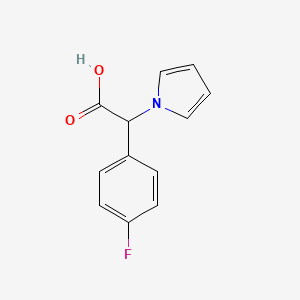
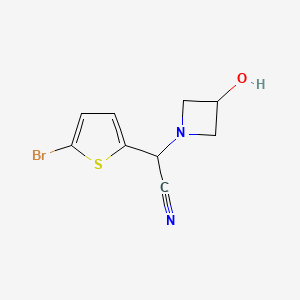
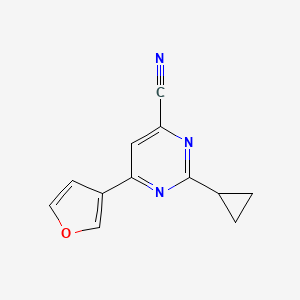
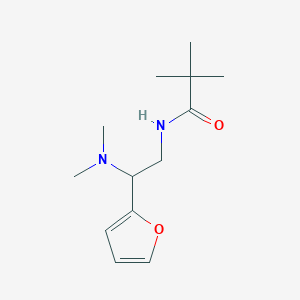
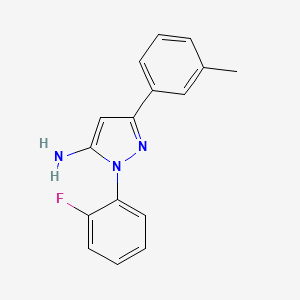
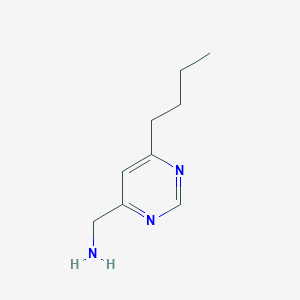
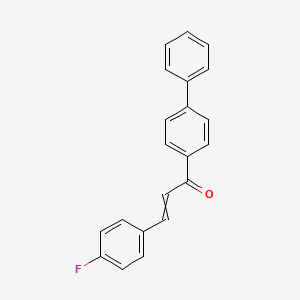
![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)

![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
